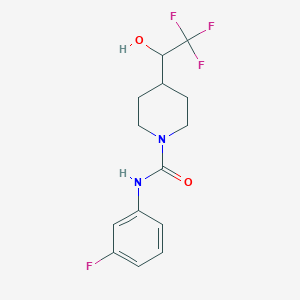

![molecular formula C15H25NO2S B6641269 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol, also known as DMPEA, is a chemical compound that has been the subject of scientific research in recent years. DMPEA is a beta-adrenergic agonist, which means it has the ability to activate beta-adrenergic receptors in the body. These receptors are responsible for regulating various physiological processes, including heart rate, blood pressure, and metabolism. In

Mechanism of Action

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol acts as a beta-adrenergic agonist, which means it activates beta-adrenergic receptors in the body. These receptors are located in various tissues and organs, including the heart, lungs, and skeletal muscle. When activated, beta-adrenergic receptors increase heart rate, dilate blood vessels, and stimulate the breakdown of fats and glucose for energy production.

Biochemical and Physiological Effects:

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase cardiac output and improve cardiac function in patients with heart failure. It has also been shown to increase metabolic rate and stimulate the breakdown of fats and glucose for energy production. In addition, 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has been shown to improve muscle strength and endurance, possibly through its effects on beta-adrenergic receptors in skeletal muscle.

Advantages and Limitations for Lab Experiments

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has several advantages for use in lab experiments. It is a selective beta-adrenergic agonist, meaning it only activates beta-adrenergic receptors and does not affect other receptors in the body. This allows for more precise control of the experimental conditions and reduces the risk of unwanted side effects. However, 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol also has some limitations for use in lab experiments. It is a complex molecule that requires careful synthesis and purification, which can be time-consuming and expensive. In addition, 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound during experiments.

Future Directions

There are several potential future directions for research on 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol. One area of interest is its potential use as a treatment for metabolic disorders, such as obesity and type 2 diabetes. 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has been shown to increase metabolic rate and stimulate the breakdown of fats and glucose, which could make it a promising candidate for these conditions. Another area of interest is its effects on skeletal muscle, particularly its ability to improve muscle strength and endurance. Further research in this area could lead to the development of new treatments for muscle wasting diseases and age-related muscle loss. Finally, there is also potential for research on the synthesis of 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol and related compounds, with the goal of developing more efficient and cost-effective methods for producing these molecules.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol involves several steps, including the reaction of 2,5-dimethylphenol with 2-chloroethanol, followed by the reaction of the resulting product with methylamine and 2-methylthioethanol. The final product is obtained after purification and isolation using chromatography techniques. The synthesis of 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to improve cardiac function in patients with heart failure, as well as its potential use as a treatment for obesity and metabolic disorders. 1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol has also been studied for its effects on skeletal muscle, with some studies suggesting that it may have a beneficial effect on muscle strength and endurance.

properties

IUPAC Name |

1-(2,5-dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-12-5-6-13(2)15(9-12)18-11-14(17)10-16(3)7-8-19-4/h5-6,9,14,17H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVLWSUEZGQSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN(C)CCSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)

![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)

![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)

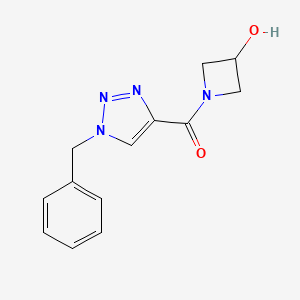

![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)

![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)

![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)

![1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol](/img/structure/B6641252.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)

![3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol](/img/structure/B6641262.png)

![2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6641274.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol](/img/structure/B6641285.png)